BIA 10-2474 BIA 10-2474 BIA 10-2474 is an inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 4.9 nM in HEK293T cells expressing the human recombinant enzyme). It also inhibits FAAH2, α/β-hydrolase domain-containing protein 6 (ABHD6), carboxylesterase 2 (CES2), and patatin-like phospholipase domain 6 (PNPLA6) with IC50 values of 0.4, 0.081, 2, and 11 μM, respectively. BIA 10-2474 alters expression of 161 lipid species, including FAAH substrates as well as other lipid classes, in human cortical neuron cultures indicating compound promiscuity. Formulations containing BIA 10-2474 were previously investigated clinically for the management of chronic pain but use was halted due to development of significant neurotoxicity.
BIA10-2474 is a long-acting reversible inhibitor of fatty acid amide hydrolase (FAAH) that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues (that is, the rest of the body other than the brain and spinal cord). BIA 10-2474 interacts with the human endocannabinoid system. BIA 10-2474 was in development for the treatment of a range of different medical conditions from anxiety to Parkinson's disease, also for the treatment of chronic pain of multiple sclerosis, cancer, hypertension or the treatment of obesity. A clinical trial with this drug was underway in Rennes, France, in which severe adverse events occurred in January 2016 affecting 5 patients, including leading to the death of one.
Brand Name: Vulcanchem
CAS No.: 1233855-46-3
VCID: VC0521175
InChI: InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3
SMILES: CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol

BIA 10-2474

CAS No.: 1233855-46-3

Cat. No.: VC0521175

Molecular Formula: C16H20N4O2

Molecular Weight: 300.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BIA 10-2474 - 1233855-46-3

Specification

CAS No. 1233855-46-3
Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
IUPAC Name N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide
Standard InChI InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3
Standard InChI Key DOWVMJFBDGWVML-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
Canonical SMILES CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
Appearance Solid powder

Introduction

Pharmacological Properties and Mechanism of Action

Mechanism of FAAH Inhibition

BIA 10-2474 functions as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for breaking down endocannabinoids such as anandamide (AEA) and other fatty acid amides (FAAs). By inhibiting FAAH, the compound increases plasma concentrations of these endogenous cannabinoids, which was expected to produce analgesic effects without the psychoactive properties associated with direct cannabinoid receptor activation. Studies demonstrated that BIA 10-2474 exhibited potent inhibition of FAAH with complete inhibition achieved at around 5 mg in humans, with much higher doses ultimately administered in the clinical trial . The inhibition persisted for up to 24 hours even after plasma concentrations fell below quantifiable limits, suggesting an extremely prolonged effect consistent with an irreversible mechanism despite the compound being described as a reversible inhibitor . This prolonged inhibition resulted from the formation of a covalent bond between hydrolase serine 241 and the carbamate or urea electrophilic carbon of the inhibitor, creating a stable complex that significantly extended the pharmacological effect beyond the compound's presence in circulation.

Pharmacokinetic Profile

Clinical Trial and Adverse Events

Phase I Trial Design and Implementation

The phase I clinical trial for BIA 10-2474 was designed as a double-blind, randomized, placebo-controlled study with both single ascending dose (SAD) and multiple ascending dose (MAD) components . The primary objective was to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics after first administration to healthy participants . A total of 128 volunteers were enrolled, with 90 receiving the active compound and the remainder receiving placebo . The trial investigated single oral doses ranging from 0.25 to 100 mg and repeated oral doses from 2.5 to 50 mg daily for 10 days . The dosing strategy employed a No Observed Adverse Effect Level (NOAEL) approach, which calculated 96 mg as the maximum human dose based on animal studies—closely approximating the 100 mg highest dose tested . Critics later noted that this dose was 20-50 times higher than presumed effective doses, as FAAH inhibition in humans was achieved at 1.25 mg and nearly complete at 5 mg . Had a Minimal Anticipated Biological Effect Level (MABEL) approach been used instead, the starting dose would have been approximately 100 times lower, potentially averting the subsequent tragedy .

Adverse Events and Clinical Outcomes

Investigating Toxicity Mechanisms

Off-Target Interactions

Following the clinical trial disaster, extensive research was conducted to identify the mechanism responsible for BIA 10-2474's unexpected toxicity. Activity-based proteomic methods revealed that BIA 10-2474 interacted with several serine hydrolases beyond its intended FAAH target . These off-target enzymes included α/β-hydrolase domain containing 6 (ABHD6) as a primary target and, at higher exposure levels, ABHD11, PNPLA6, PLA2G15, PLA2G6, and androgen-induced protein 1 . Many of these hydrolases modulate cellular lipid metabolism and show substantial expression in the brain, raising "the possibility that disruption of cellular lipid networks may have contributed to the compound's neurotoxicity" . This off-target profile differed significantly from that of Pfizer's FAAH inhibitor PF-04457845, which completed Phase II trials without safety concerns before failing on efficacy . The investigations by French authorities concluded that the accident was likely caused by these unknown off-target effects, having ruled out other extraneous causes . The comparative analysis with other FAAH inhibitors suggests that BIA 10-2474's broader binding profile, rather than FAAH inhibition itself, was responsible for the observed toxicity.

Lipid Metabolism Disruption

Preclinical studies showed that at high doses (100 mg/kg for 28 days), BIA 10-2474 treatment increased the levels of several lipid species containing arachidonic acid . This finding correlates with the identification of off-target interactions with multiple lipid-processing enzymes. The compound's imidazole nucleus in the position adjacent to the molecule's electrophilic site potentially creates a "leaving group" that may produce an isocyanate to which many brain proteins could bind . This chemical reactivity could explain the observed binding to multiple enzymes involved in lipid metabolism pathways. The disruption of lipid networks in the brain could have severe consequences given the critical role of lipids in maintaining neuronal membrane integrity, signal transduction, and vascular function. The brain microhemorrhages observed in affected trial participants would be consistent with a mechanism involving disruption of vascular integrity, potentially through altered lipid composition or processing in cerebrovascular tissues.

Lessons and Implications for Drug Development

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